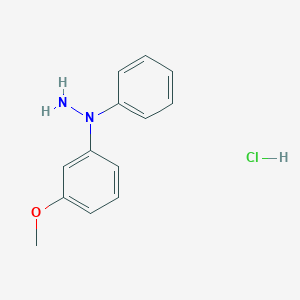
1-(3-Methoxyphenyl)-1-phenylhydrazine;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Methoxyphenyl)-1-phenylhydrazine;hydrochloride is a chemical compound that belongs to the class of hydrazines It is characterized by the presence of a methoxy group attached to a phenyl ring and a phenylhydrazine moiety
準備方法
The synthesis of 1-(3-Methoxyphenyl)-1-phenylhydrazine;hydrochloride typically involves the reaction of 3-methoxybenzaldehyde with phenylhydrazine in the presence of hydrochloric acid. The reaction conditions often include refluxing the mixture in an appropriate solvent such as ethanol or methanol. The product is then isolated by filtration and purified through recrystallization.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
化学反応の分析
1-(3-Methoxyphenyl)-1-phenylhydrazine;hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding azo compounds. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives. Sodium borohydride is a typical reducing agent used in these reactions.
Substitution: The methoxy group can undergo nucleophilic substitution reactions, leading to the formation of different substituted derivatives. Reagents such as sodium hydroxide or potassium carbonate are often used in these reactions.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield azo compounds, while reduction can produce amines.
科学的研究の応用
1-(3-Methoxyphenyl)-1-phenylhydrazine;hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and dyes.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as a reagent in analytical chemistry.
作用機序
The mechanism of action of 1-(3-Methoxyphenyl)-1-phenylhydrazine;hydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
1-(3-Methoxyphenyl)-1-phenylhydrazine;hydrochloride can be compared with other similar compounds, such as:
1-(4-Methoxyphenyl)-1-phenylhydrazine: This compound has a methoxy group at the para position instead of the meta position, which can influence its reactivity and biological activity.
1-(3-Methoxyphenyl)-2-phenylhydrazine: The presence of an additional phenyl group can alter the compound’s properties and applications.
1-(3-Methoxyphenyl)-1-phenylhydrazine;acetate: The acetate salt form may have different solubility and stability characteristics compared to the hydrochloride salt.
The uniqueness of this compound lies in its specific structural features and the resulting chemical and biological properties.
特性
CAS番号 |
64678-56-4 |
|---|---|
分子式 |
C13H15ClN2O |
分子量 |
250.72 g/mol |
IUPAC名 |
1-(3-methoxyphenyl)-1-phenylhydrazine;hydrochloride |
InChI |
InChI=1S/C13H14N2O.ClH/c1-16-13-9-5-8-12(10-13)15(14)11-6-3-2-4-7-11;/h2-10H,14H2,1H3;1H |
InChIキー |
TVZIMVUZZFATEE-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=CC(=C1)N(C2=CC=CC=C2)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















